molecular formula C9H20N2 B12438446 1-Cyclohexylpropan-2-ylhydrazine CAS No. 16655-06-4

1-Cyclohexylpropan-2-ylhydrazine

Cat. No.: B12438446
CAS No.: 16655-06-4
M. Wt: 156.27 g/mol
InChI Key: BRTFJGVMCOWIRW-UHFFFAOYSA-N
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Description

1-Cyclohexylpropan-2-ylhydrazine is a substituted hydrazine derivative characterized by a cyclohexyl group attached to a propan-2-yl chain, which is further bonded to a hydrazine moiety (-NH-NH2). Its molecular formula is C₉H₁₉N₂, with a molecular weight of 155.26 g/mol (calculated from constituent atoms). The compound’s structure combines steric bulk from the cyclohexyl group with the reactivity of the hydrazine functional group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

16655-06-4

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-cyclohexylpropan-2-ylhydrazine

InChI

InChI=1S/C9H20N2/c1-8(11-10)7-9-5-3-2-4-6-9/h8-9,11H,2-7,10H2,1H3

InChI Key

BRTFJGVMCOWIRW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)NN

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclohexylpropan-2-ylhydrazine typically involves the reaction of cyclohexylpropan-2-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of catalysts and more efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-Cyclohexylpropan-2-ylhydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclohexylpropan-2-ylhydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions .

Mechanism of Action

The mechanism of action of 1-Cyclohexylpropan-2-ylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Cyclohexylpropan-2-ylhydrazine with key analogues, highlighting differences in substituents, molecular weight, and synthesis methods:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Melting Point (°C)
This compound C₉H₁₉N₂ 155.26 Cyclohexyl, propan-2-yl Likely condensation of cyclohexylpropan-2-one with hydrazine Not reported
Cyclohexylhydrazine hydrochloride C₆H₁₃N₂·HCl 150.65 Cyclohexyl Cyclohexanone + hydrazine hydrochloride 110–114
Prop-2-en-1-ylhydrazine (Allylhydrazine) C₃H₈N₂ 72.11 Allyl Reaction of allyl chloride with hydrazine Not reported
2-[4-Ethylcyclohexylidene]hydrazine-1-carbothioamide C₉H₁₆N₄S 224.31 4-Ethylcyclohexylidene, carbothioamide Reflux with thiosemicarbazide and acetic acid Not reported
(2E)-2-[2-(Cyclohexylcarbamothioyl)-hydrazinylidene]propanoic acid C₁₀H₁₆N₄O₂S 280.33 Cyclohexylcarbamothioyl, propanoic acid Multi-step synthesis involving hydrazinylidene intermediates Not reported
Key Observations:
  • Steric and Lipophilic Effects : The cyclohexyl group in this compound enhances lipophilicity compared to smaller analogues like allylhydrazine (logP ≈ 1.2 vs. -0.5 estimated). This property may improve membrane permeability in biological systems but reduce aqueous solubility .
  • Functional Group Diversity : Compounds like 2-[4-ethylcyclohexylidene]hydrazine-1-carbothioamide incorporate sulfur-containing carbothioamide groups, which can influence redox activity and metal chelation . In contrast, the target compound lacks such functional diversity, prioritizing simplicity and stability.

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